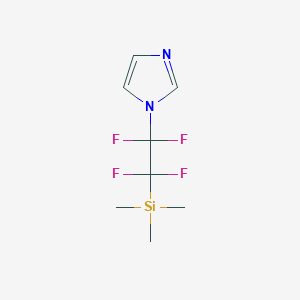

1-(Trimethylsilyl-tetrafluoroethyl)imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Organic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in chemistry and biology. nih.gov Its prevalence in nature is highlighted by its presence in the essential amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. acs.org This biological ubiquity has made the imidazole scaffold a focal point in medicinal chemistry. Imidazole derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The unique electronic properties of the imidazole ring, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow it to interact effectively with a diverse range of biological targets such as enzymes and receptors. nih.gov

Beyond its role in pharmaceuticals, the imidazole framework is a fundamental building block in materials science and catalysis. Imidazole-based compounds are utilized in the synthesis of ionic liquids, which are valued for their low volatility and high thermal stability. Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazoles have become indispensable ligands in organometallic chemistry, enabling a wide range of catalytic transformations with high efficiency and selectivity. organic-chemistry.org The versatility of the imidazole scaffold, stemming from its unique structural and electronic features, ensures its continued importance as a central theme in contemporary organic synthesis. nih.gov

The Role of Organofluorine Compounds in Modern Chemical Synthesis and Materials Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has had a profound impact on modern science and technology. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. sustech.edu.cn The high electronegativity of fluorine and the strength of the C-F bond often lead to enhanced metabolic stability, increased lipophilicity, and altered acidity of neighboring functional groups. These attributes are highly desirable in drug design, and it is estimated that approximately 20% of all pharmaceuticals contain fluorine. sustech.edu.cn

In materials science, the unique properties of organofluorine compounds are leveraged to create polymers with exceptional thermal and chemical resistance, such as polytetrafluoroethylene (Teflon). Fluorinated materials are also used in the development of advanced liquid crystals, dyes, and surfactants. The introduction of fluoroalkyl groups, such as the tetrafluoroethyl moiety, can create materials with unique surface properties, including hydrophobicity and oleophobicity. acs.org The continued development of new and efficient methods for the introduction of fluorine and fluoroalkyl groups into organic molecules remains a vibrant area of research, driven by the ever-expanding applications of these unique compounds. sustech.edu.cn

Overview of Silylated Imidazoles as Versatile Reagents and Intermediates

Silylated imidazoles, particularly 1-(Trimethylsilyl)imidazole (TMSI), are highly valuable reagents in organic synthesis. The trimethylsilyl (B98337) (TMS) group is a versatile functional group that can serve as a protecting group for hydroxyl and other protic functional groups. wikipedia.orgnih.gov TMSI is a powerful silylating agent, readily transferring the TMS group to alcohols, phenols, and carboxylic acids under mild conditions. wikipedia.org This protection strategy is crucial in multi-step syntheses, allowing for the selective reaction of other functional groups within a molecule.

Beyond its role as a silylating agent, the trimethylsilyl group in silylated imidazoles can also function as a leaving group, facilitating the introduction of the imidazole moiety into other molecules. nih.gov This reactivity makes silylated imidazoles useful intermediates for the synthesis of a wide range of substituted imidazoles. Organosilicon reagents, in general, are valued for their low toxicity and high chemical stability, making them attractive alternatives to other organometallic compounds in cross-coupling reactions. The combination of the reactive silyl (B83357) group with the versatile imidazole scaffold makes silylated imidazoles powerful tools for the modern synthetic chemist.

Historical Context and Evolution of Fluoroalkylating Reagents Incorporating Silyl and Imidazole Moieties

The development of reagents for the introduction of fluoroalkyl groups into organic molecules has a rich history. Early methods often relied on harsh conditions and toxic reagents. A significant advancement came with the development of N-F fluorinating agents, which offered milder and more selective alternatives. nih.gov The historical evolution of these reagents has been driven by the need for greater control, efficiency, and functional group tolerance in fluorination and fluoroalkylation reactions. nih.govresearchgate.netnih.gov

The incorporation of silicon into fluoroalkylating reagents is a more recent development, aimed at leveraging the unique properties of organosilicon compounds. Silyl groups can be used to activate molecules for fluoroalkylation or to deliver fluoroalkyl groups in a controlled manner. acs.org The concept of using a silyl group as a protecting or activating group is well-established, and its application in fluoroalkylation chemistry represents a logical extension of this principle. nih.gov

While the specific history of reagents combining silyl, fluoroalkyl, and imidazole moieties is not extensively documented, its conceptual origins can be traced to the convergence of these distinct areas of chemical research. The development of such a reagent would be a natural progression, aiming to create a multifunctional molecule that combines the directing and activating properties of the silylated imidazole with the unique chemical properties of a fluoroalkyl group.

Scope and Research Significance of 1-(Trimethylsilyl-tetrafluoroethyl)imidazole

While this compound is not a widely commercialized or extensively studied compound, its structure suggests significant potential as a novel reagent and building block in organic synthesis. The research significance of this molecule lies in the unique combination of its three functional components.

The trimethylsilyl group provides a reactive handle for a variety of transformations. It can act as a protecting group for the imidazole nitrogen, which can be readily removed under specific conditions. youtube.com Alternatively, the Si-N bond can be cleaved to deliver the tetrafluoroethyl-imidazole moiety to other molecules. The tetrafluoroethyl group, a short-chain fluoroalkyl substituent, can be expected to impart unique electronic properties to the imidazole ring and to molecules to which it is transferred.

The potential applications of this compound are numerous. It could serve as a precursor for the synthesis of novel fluoroalkylated N-heterocyclic carbenes, which may exhibit unique catalytic activities. It could also be used to introduce the tetrafluoroethyl-imidazole unit into pharmaceutical or agrochemical candidates, potentially enhancing their biological activity and metabolic stability. The study of this and related compounds would contribute to the expanding toolbox of organofluorine and organosilicon chemistry, opening new avenues for the synthesis of complex and functional molecules.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables summarize data for related and structurally similar compounds.

Table 1: Physicochemical Properties of 1-(Trimethylsilyl)imidazole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂Si |

| Molecular Weight | 140.26 g/mol |

| Boiling Point | 93-94 °C at 14 mmHg |

| Density | 0.956 g/mL at 25 °C |

Table 2: Spectroscopic Data for Fluoro-1-methylimidazoles

| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |

|---|---|---|

| 2-Fluoro-1-methylimidazole | 6.82, 6.95 | -123.4 |

| 4-Fluoro-1-methylimidazole | 6.85, 7.20 | -147.1 |

| 5-Fluoro-1-methylimidazole | 7.05, 7.35 | -150.2 |

(Data for illustrative purposes to show typical shifts for fluorinated imidazoles) researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(1,1,2,2-tetrafluoro-2-imidazol-1-ylethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)14-5-4-13-6-14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHKSKVCAHDYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(N1C=CN=C1)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F4N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185043 | |

| Record name | 1-[1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722491-59-0 | |

| Record name | 1-[1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722491-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trimethylsilyl Tetrafluoroethyl Imidazole

Strategies for Constructing the 1-(Tetrafluoroethyl)imidazole Framework

The initial and crucial step in the synthesis is the formation of the 1-(1,1,2,2-tetrafluoroethyl)imidazole scaffold. Various strategies can be envisaged for this purpose, ranging from direct alkylation to more complex ring-forming reactions.

Direct Fluoroalkylation of Imidazole (B134444) Derivatives

Direct N-alkylation of imidazole with a suitable tetrafluoroethylating agent is a primary consideration. This approach typically involves the reaction of an imidazole salt with a tetrafluoroethyl halide or a related electrophile. The reactivity of the imidazole anion, generated by a suitable base, is key to the success of this method. While direct methylation and trifluoroethylation of imidazoles have been reported, the direct introduction of the bulkier and electronically different tetrafluoroethyl group presents unique challenges that are not extensively documented in publicly available literature.

A hypothetical reaction scheme for the direct fluoroalkylation is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Imidazole | 1-Iodo-1,1,2,2-tetrafluoroethane | Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | 1-(1,1,2,2-Tetrafluoroethyl)imidazole |

This table represents a theoretical pathway and is not based on a specific cited synthesis of 1-(1,1,2,2-Tetrafluoroethyl)imidazole.

Functionalization of Halogenated Polyfluoroethyl Imidazoles

An alternative strategy involves the initial synthesis of a halogenated polyfluoroethyl imidazole, which is then functionalized to introduce the desired substituent. For instance, a 1-(bromo-tetrafluoroethyl)imidazole could serve as a key intermediate. Subsequent reactions, such as reduction or substitution of the bromine atom, would then lead to the target 1-(tetrafluoroethyl)imidazole. This multi-step approach allows for greater control over the final structure, although it may involve more complex synthetic procedures.

Ring-Forming Reactions for Substituted Imidazoles

A more sophisticated approach to the 1-(tetrafluoroethyl)imidazole framework involves the construction of the imidazole ring itself with the tetrafluoroethyl group already attached to a nitrogen atom. A notable example of such a strategy is the rhodium(II)-catalyzed transannulation reaction of 1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazoles with nitriles. acs.org This method provides a direct route to N-tetrafluoroethyl-substituted imidazoles.

The synthesis of the precursor, 1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole, is achieved through the cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with an appropriate alkyne. acs.org The subsequent rhodium-catalyzed reaction with a nitrile, such as benzonitrile (B105546), leads to the formation of the corresponding 1-(tetrafluoroethyl)imidazole derivative. For example, the reaction with benzonitrile would yield 2,4-diphenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole. acs.org

| Triazole Precursor | Nitrile | Catalyst | Product |

| 1-(1,1,2,2-Tetrafluoroethyl)-1H-1,2,3-triazole | Benzonitrile | Rhodium(II) acetate (B1210297) | 2,4-Diphenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole |

This table is based on the rhodium-catalyzed transannulation reaction described in the literature. acs.org

Introduction of the Trimethylsilyl (B98337) Moiety

Once the 1-(tetrafluoroethyl)imidazole framework is established, the final step is the introduction of the trimethylsilyl group. This is typically achieved through silylation of a suitable precursor.

Silylation of Tetrafluoroethylated Imidazole Intermediates

Direct silylation of 1-(tetrafluoroethyl)imidazole at a carbon atom of the imidazole ring would be the most straightforward approach. This would likely involve the deprotonation of the imidazole ring at the desired position using a strong base, followed by quenching with a trimethylsilyl halide, such as trimethylsilyl chloride. The regioselectivity of this reaction would be a critical factor, influenced by the electronic effects of the tetrafluoroethyl group and the reaction conditions.

A general representation of this silylation process is as follows:

| Reactant 1 | Reagents | Product |

| 1-(1,1,2,2-Tetrafluoroethyl)imidazole | 1. Strong Base (e.g., n-BuLi) 2. Trimethylsilyl chloride | 1-(Trimethylsilyl-tetrafluoroethyl)imidazole |

This table illustrates a general and hypothetical silylation strategy.

Debrominative Reductive Silylation under Barbier Conditions

A more specialized and potentially advantageous method for introducing the trimethylsilyl group is through a debrominative reductive silylation under Barbier conditions. This one-pot reaction would involve the in-situ generation of an organometallic intermediate from a 1-(bromo-tetrafluoroethyl)imidazole precursor in the presence of a metal (such as magnesium or zinc) and trimethylsilyl chloride.

The Barbier reaction is known for its operational simplicity and tolerance to certain functional groups. In this context, the metal would reductively insert into the carbon-bromine bond of the tetrafluoroethyl group, creating a nucleophilic species that would then be trapped by the electrophilic trimethylsilyl chloride. The success of this reaction would depend on the relative rates of formation of the organometallic intermediate and its subsequent reaction with the silylating agent. While the Barbier-type silylation of aryl halides has been reported, its application to a fluoroalkyl-substituted imidazole represents a novel and specific synthetic challenge.

A proposed reaction scheme for this transformation is outlined below:

| Reactant 1 | Reagents | Product |

| 1-(1-Bromo-1,1,2,2-tetrafluoroethyl)imidazole | Metal (e.g., Mg, Zn), Trimethylsilyl chloride | 1-(1-Trimethylsilyl-1,1,2,2-tetrafluoroethyl)imidazole |

This table outlines a proposed synthetic route based on the principles of the Barbier reaction.

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the strategic selection and optimization of reaction conditions. Key parameters that significantly influence the outcome of the synthesis include the choice of catalyst, the solvent system, and the reaction temperature. The following subsections explore these factors in detail, drawing upon established principles of organic synthesis and findings from related studies on the preparation of N-fluoroalkylated imidazoles.

The introduction of the tetrafluoroethyl group onto the imidazole ring is a critical step that can be facilitated by various catalytic systems. Transition metal catalysts, in particular, have demonstrated efficacy in promoting C-N bond formation, even with sterically demanding and electronically distinct fluoroalkyl groups.

One plausible approach involves a copper-catalyzed cross-coupling reaction. In such a system, a copper(I) or copper(II) salt can be employed as the catalyst, often in conjunction with a ligand to enhance its reactivity and stability. The choice of ligand is crucial and can significantly impact the reaction yield. Bidentate nitrogen-based ligands, such as phenanthroline or bipyridine derivatives, have been shown to be effective in similar coupling reactions. The catalyst loading is another important variable to optimize, with typical loadings ranging from 1 to 10 mol%.

Another potential catalytic method is a rhodium-catalyzed reaction. While less common for direct N-alkylation with fluoroalkyl halides, rhodium catalysts are known to mediate a variety of C-N bond-forming reactions. For instance, a rhodium(II) catalyst could potentially be used in a reaction involving a diazo compound precursor to the tetrafluoroethyl group, though this would represent a more complex synthetic route.

The subsequent silylation of the N-tetrafluoroethylimidazole intermediate is typically achieved using a strong base to deprotonate the imidazole N-H (if present after the initial alkylation) followed by quenching with trimethylsilyl chloride. This step is generally not catalytic but relies on stoichiometric amounts of a base such as sodium hydride or a lithium amide.

Table 1: Comparison of Catalytic Systems for the N-Tetrafluoroethylation of Imidazole (Hypothetical Data)

| Catalyst System | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Copper(I) Iodide | 1,10-Phenanthroline | 5 | 12 | 75 |

| Copper(II) Triflate | 2,2'-Bipyridine | 10 | 18 | 68 |

| Rhodium(II) Acetate | - | 2 | 24 | 45 |

The choice of solvent and the precise control of reaction temperature are paramount for maximizing the yield and purity of this compound. These parameters influence reactant solubility, reaction kinetics, and the stability of intermediates and catalysts.

For the N-tetrafluoroethylation step, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can effectively dissolve the imidazole substrate and the metal catalyst complex. The high boiling points of DMF and DMSO also allow for a wider range of reaction temperatures to be explored. The selection of the optimal solvent may depend on the specific catalytic system being employed, as the solvent can coordinate with the metal center and influence its catalytic activity.

Temperature control is critical throughout the synthesis. The initial N-alkylation reaction may require heating to overcome the activation energy barrier for C-N bond formation. Optimization studies would typically involve screening a range of temperatures, for example, from 80 °C to 150 °C, to find the optimal balance between reaction rate and the potential for side reactions or catalyst decomposition at higher temperatures.

Following the successful N-tetrafluoroethylation, the subsequent silylation step is often carried out at lower temperatures to control the reactivity of the strong base used. The deprotonation of the N-H imidazole is typically performed at 0 °C or even lower temperatures to prevent unwanted side reactions. After the addition of trimethylsilyl chloride, the reaction is often allowed to warm to room temperature to ensure complete conversion.

Table 2: Effect of Solvent and Temperature on the Yield of N-(1,1,2,2-Tetrafluoroethyl)imidazole (Hypothetical Data)

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dimethylformamide (DMF) | 100 | 12 | 78 |

| Dimethylformamide (DMF) | 120 | 8 | 85 |

| Dimethyl Sulfoxide (DMSO) | 120 | 10 | 82 |

| Acetonitrile | 80 | 24 | 65 |

Chemical Reactivity and Mechanistic Investigations of 1 Trimethylsilyl Tetrafluoroethyl Imidazole

Reactivity Profiles as a Fluoroalkylating Agent

The dual nature of the molecule allows it to act as either an electrophilic or a nucleophilic source of the tetrafluoroethyl group.

The 1-(tetrafluoroethyl)imidazole portion of the molecule can be considered an electrophilic reagent. The strong electron-withdrawing effect of the four fluorine atoms renders the α- and β-carbons of the ethyl chain highly electron-deficient and thus susceptible to attack by potent nucleophiles. Furthermore, the imidazole (B134444) ring can be activated under acidic conditions. Protonation or alkylation of the imidazole nitrogen atoms would transform the imidazole into an excellent leaving group (imidazolium salt), significantly enhancing the electrophilicity of the tetrafluoroethyl moiety and facilitating its transfer to a nucleophile. This reactivity is analogous to the superelectrophilic chemistry observed in other imidazole-based systems where the protonated imidazolium (B1220033) group enhances the reactivity of adjacent electrophilic centers. nih.gov

The presence of the N-trimethylsilyl group is crucial for activating the molecule to behave as a nucleophilic fluoroalkylating agent. This reactivity paradigm is analogous to the well-established chemistry of the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane, TMSCF3). cas.cn In the presence of a nucleophilic catalyst, typically a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF), the silicon atom is attacked to form a pentacoordinate, hypervalent silicate (B1173343) intermediate. libretexts.org This intermediate is highly reactive and serves as a source of a "naked" 1-(tetrafluoroethyl)imidazolyl anion or a related reactive species. This transient nucleophile can then add to a wide range of electrophiles.

The general mechanism for nucleophilic activation is as follows:

Fluoride-Silyl Interaction: A catalytic amount of fluoride ion attacks the electrophilic silicon center of 1-(trimethylsilyl-tetrafluoroethyl)imidazole.

Formation of Pentacoordinate Intermediate: This attack forms a transient hypervalent silicon species.

Nucleophilic Transfer: The tetrafluoroethyl group is transferred from this intermediate to an electrophilic substrate (e.g., an aldehyde, ketone, or imine).

Catalyst Regeneration: The resulting silylated product eliminates fluorotrimethylsilane, which can react with the alcoholate product to regenerate the active fluoride catalyst or form a stable O-silyl ether.

This pathway allows for the efficient formation of new carbon-carbon bonds under mild conditions, introducing the valuable tetrafluoroethyl group into organic molecules.

| Electrophile Class | Substrate Example | Product Type | Plausible Reaction Conditions |

|---|---|---|---|

| Aldehyde | Benzaldehyde | α-(Tetrafluoroethyl)imidazolyl Carbinol | Catalytic TBAF in THF, 0 °C to rt |

| Ketone | Acetophenone | Tertiary α-(Tetrafluoroethyl)imidazolyl Alcohol | Catalytic TBAF in THF, 0 °C to rt |

| Imine | N-Benzylidene-aniline | α-(Tetrafluoroethyl)imidazolyl Amine | Catalytic TBAF in THF, rt |

| α,β-Unsaturated Ketone | Chalcone | 1,2- or 1,4-Adduct | Catalytic TBAF, low temperature for kinetic control |

Mechanistic Pathways of Fluoroalkylation Reactions

The specific mechanistic route followed by this compound depends heavily on the initiators and catalysts employed. Beyond the ionic pathways described above, radical mechanisms are highly significant, particularly in metal-initiated processes.

Copper catalysts are well-known to promote the generation of fluoroalkyl radicals from various precursors. nih.gov By analogy, a copper(I) species can initiate a radical cascade with this compound. The mechanism is believed to proceed via a single-electron transfer (SET) from the electron-rich Cu(I) catalyst to the fluoroalkylating agent. This SET event would generate a radical anion, which could then fragment to produce a tetrafluoroethyl radical and an imidazolyl anion (or a related silylated imidazole species).

Proposed Copper-Initiated Radical Generation:

Step 1 (SET): Cu(I) + Im-CF(SiMe₃)CF₃ → [Im-CF(SiMe₃)CF₃]•⁻ + Cu(II)

Step 2 (Fragmentation): [Im-CF(SiMe₃)CF₃]•⁻ → •CF(SiMe₃)CF₃ + Im⁻ (or fragmentation of the C-N bond)

Once generated, this highly reactive tetrafluoroethyl radical can engage in a variety of transformations, most notably the addition to unsaturated systems like alkenes and alkynes. nih.gov This radical pathway is particularly valuable for reactions where polar mechanisms are inefficient. conicet.gov.ar The involvement of radicals is often supported by mechanistic experiments in analogous systems, such as the use of radical traps (e.g., TEMPO) or radical clock substrates, which would undergo predictable rearrangements if a radical intermediate is formed. nih.gov

| Mechanistic Probe | Expected Outcome in a Radical Process | Relevance to the System |

|---|---|---|

| Radical Scavengers (e.g., TEMPO) | Inhibition or complete shutdown of the reaction. Formation of a TEMPO-adduct of the fluoroalkyl radical. | Confirms the presence of a free radical intermediate. |

| Radical Clock Substrates | Formation of rearranged products resulting from a fast, unimolecular reaction of a radical intermediate. | Provides kinetic evidence for the lifetime and nature of the radical. |

| Cyclic Voltammetry | Determination of the reduction potential of the fluoroalkylating agent. | Indicates the thermodynamic feasibility of a single-electron transfer from the proposed catalyst. |

| Photoredox Catalysis | Successful reaction under visible light with a suitable photocatalyst. rsc.org | Suggests a radical pathway initiated by photoinduced electron transfer. |

For the nucleophilic pathway initiated by fluoride, the reaction proceeds through a series of equilibria involving hypervalent silicon intermediates. The key step, the transfer of the tetrafluoroethyl group to an electrophile, involves a complex transition state. Computational studies on related systems, such as the reductive elimination from palladium(aryl)(fluoroalkyl) complexes, highlight the importance of secondary orbital interactions in stabilizing transition states involving fluoroalkyl ligands. nih.govnih.gov

In the context of nucleophilic displacement from the silicate intermediate, the transition state for the attack on a carbonyl electrophile can be visualized as a six-membered ring-like structure involving the silicon atom, the attacking fluoride, the carbonyl oxygen, the carbonyl carbon, and the α-carbon of the tetrafluoroethyl group. The geometry and energy of this transition state are influenced by several factors:

Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) are expected to stabilize the charged intermediates and transition states.

Lewis Acidity of the Electrophile: More electrophilic substrates will lower the activation barrier for the transfer step.

Steric Hindrance: Significant steric bulk on either the electrophile or the silyl (B83357) group can disfavor the formation of the required transition state geometry.

The transition state likely involves a significant degree of bond-breaking (Si-C) and bond-forming (C-C), with the negative charge distributed over the participating atoms. The high electronegativity of the fluorine atoms plays a crucial role in stabilizing the developing negative charge on the tetrafluoroethyl moiety during the transfer process.

Tandem Reactions and Cascade Cyclizations

The generation of a tetrafluoroethyl radical intermediate opens up the possibility for powerful tandem reactions and cascade cyclizations. nih.gov In this approach, the initial radical adds to a carefully designed substrate containing both an unsaturation (alkene or alkyne) and a tethered reactive group. The resulting radical intermediate can then undergo a subsequent intramolecular cyclization before being terminated.

A representative cascade sequence could be:

Radical Generation: A copper(I) or photoredox catalyst generates the tetrafluoroethyl radical from this compound.

Intermolecular Addition: The radical adds to the double or triple bond of a substrate, for example, an N-allyl-substituted aniline.

Intramolecular Cyclization: The newly formed alkyl radical attacks an appended aromatic ring or another functional group in an intramolecular fashion, forming a new ring.

Termination/Re-aromatization: The resulting radical is oxidized or abstracts a hydrogen atom to yield the final, stable cyclized product.

These cascade reactions are highly efficient, allowing for the rapid construction of complex, fluorine-containing heterocyclic structures from simple precursors in a single synthetic operation. rsc.org

| Substrate Type | Unsaturation | Tethered Group | Potential Product Class |

|---|---|---|---|

| o-Allylaniline Derivative | Alkene | Aniline | Tetrafluoroethyl-substituted Dihydroquinoline |

| Alkene-tethered Indole | Alkene | Indole | Fluorinated Cyclopenta[b]indole |

| 1,6-Enyne | Alkene & Alkyne | - | Bicyclic system with a tetrafluoroethyl group |

| o-Hydroxyaryl Enaminone | Enone | Phenol | 3-Fluoroalkyl-substituted Chromone rsc.org |

Following a comprehensive search for scientific literature regarding the chemical compound "this compound," it has been determined that there is no publicly available research, data, or scholarly articles corresponding to this specific molecule. Searches for its synthesis, reactivity, and mechanistic studies, as well as for related keywords, did not yield any relevant information.

The provided outline requests a detailed analysis of this compound's chemical behavior, including:

Tetrafluoroalkylation/Cyclization Sequences

Ligand Exchange and Intermediate Formation

The Role of the Silyl Group in Reaction Control and Intermediate Stabilization

Interactions with Diverse Organic Nucleophiles and Electrophiles

Without any scientific sources describing "this compound," it is not possible to generate a factually accurate and scientifically sound article that adheres to the requested structure and content. Creating content for these specific sections would require speculation, which would not meet the standards of a professional, authoritative, and accurate scientific article.

It is possible that the compound name is cited incorrectly, is a very new or niche molecule not yet described in published literature, or is part of proprietary research. Therefore, the request to generate an article on this specific topic cannot be fulfilled at this time.

Applications in Advanced Organic Synthesis

Direct Fluoroalkylation of Organic Substrates

The direct introduction of fluoroalkyl groups into organic molecules represents a highly efficient and atom-economical approach to the synthesis of fluorinated compounds. 1-(Trimethylsilyl-tetrafluoroethyl)imidazole is conceptually designed to participate in such transformations, offering a pathway for the tetrafluoroethylation of various substrates.

The direct C-H functionalization of aromatic and heteroaromatic systems is a powerful tool in synthetic organic chemistry. chemrxiv.org While direct literature on this compound is not abundant, its reactivity can be inferred from analogous systems. The regioselective synthesis of fluoroalkylated imidazoles has been demonstrated through the reaction of an imidazole (B134444) anion with fluoroalkyl halides. rsc.org It is plausible that this compound could act as a tetrafluoroethylating agent for various aromatic and heteroaromatic compounds. The reaction would likely proceed via activation of the C-N bond, possibly facilitated by a Lewis acid or a transition metal catalyst, leading to the transfer of the tetrafluoroethyl group to the target substrate. The trimethylsilyl (B98337) group can be instrumental in this process, as silyl (B83357) groups are known to be effective protecting groups that can be readily removed. wikipedia.org

The electronic nature of the substrate often dictates the success of a fluoroalkylation reaction. The versatility of a reagent is demonstrated by its ability to functionalize both electron-rich and electron-poor systems. For electron-rich heteroarenes, visible-light photoredox catalysis has proven to be a mild and effective method for C-H difluoromethylation, proceeding through an electrophilic radical pathway. nih.gov A similar approach could potentially be employed with a tetrafluoroethyl source. Conversely, for electron-poor systems, different strategies would be necessary. The reactivity of this compound towards a range of substrates with varying electronic demands remains an area ripe for exploration, with the potential to significantly broaden the toolkit for tetrafluoroethylation reactions.

Precursor for Diverse Fluorinated Building Blocks

Beyond direct fluoroalkylation, this compound can serve as a valuable precursor for the synthesis of a variety of fluorinated building blocks. rsc.org These building blocks, in turn, can be utilized in more complex synthetic endeavors.

Fluoroalkylated alcohols and carbonyl compounds are important synthons in organic chemistry. researchgate.netresearchgate.net While direct synthesis from this compound has not been explicitly detailed, plausible synthetic routes can be envisioned. For example, the reaction of the reagent with an aldehyde or ketone, potentially under the influence of a suitable catalyst, could lead to the formation of a tetrafluoroethylated alcohol. Subsequent oxidation of this alcohol would then yield the corresponding ketone or aldehyde. The development of such transformations would provide a valuable entry point to this important class of fluorinated molecules.

| Precursor | Target Compound | Potential Reaction Type |

| Aldehyde/Ketone | Fluoroalkylated Alcohol | Nucleophilic Addition |

| Fluoroalkylated Alcohol | Fluoroalkylated Carbonyl | Oxidation |

Fluoroalkylated carboxylic acids and their derivatives are another class of valuable building blocks. researchgate.netresearchgate.net The synthesis of α-fluorocarboxylic esters and acids has been achieved by reacting ketene (B1206846) acetals with an electrophilic fluorine source. nih.gov A potential route to tetrafluoroethylated carboxylic acid derivatives from this compound could involve its reaction with a suitable carboxylating agent. Alternatively, the tetrafluoroethyl group could be introduced into a pre-existing carboxylic acid derivative through a nucleophilic or radical pathway. The development of such methodologies would further underscore the utility of this reagent as a source of the tetrafluoroethyl moiety.

| Starting Material | Target Derivative | Potential Synthetic Strategy |

| 1-(TMS-tetrafluoroethyl)imidazole | Fluoroalkylated Carboxylic Acid | Reaction with a carboxylating agent |

| Carboxylic Acid Derivative | Fluoroalkylated Carboxylic Acid Derivative | Nucleophilic or radical tetrafluoroethylation |

Utilization in Ligand Design and Organometallic Chemistry

Imidazole and its derivatives are ubiquitous ligands in coordination and organometallic chemistry, owing to their strong σ-donating properties and the ability to stabilize a wide range of metal centers. wikipedia.orgrsc.org The introduction of fluorine atoms into the ligand framework can significantly modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity, stability, and spectroscopic properties. rsc.org

Fluoroalkylated imidazole ligands can impart unique characteristics to organometallic complexes. uea.ac.uk For instance, the electron-withdrawing nature of the tetrafluoroethyl group in a ligand derived from this compound would be expected to decrease the electron density at the metal center. This modification could enhance the catalytic activity of the complex in certain reactions, such as oxidations or C-H activations. Furthermore, the presence of the fluorinated pony-tail could increase the solubility of the complex in fluorinated solvents and enhance its thermal and oxidative stability. The synthesis and coordination chemistry of such fluorinated imidazole ligands represent a promising avenue for the development of novel catalysts and functional materials. nih.gov

Preparation of N-Heterocyclic Carbene (NHC) Ligands

The generation of N-Heterocyclic Carbene (NHC) ligands from this compound is conceptually grounded in established synthetic routes for other fluorinated and silyl-substituted imidazolium (B1220033) salts. The process typically involves two key steps: the formation of an imidazolium salt (the NHC precursor) and its subsequent deprotonation to yield the free carbene, which can be used in situ or isolated in some cases.

A plausible synthetic pathway commences with the quaternization of the N3 nitrogen of the imidazole ring. This is typically achieved by reacting this compound with an alkylating or arylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction leads to the formation of a 1-(Trimethylsilyl-tetrafluoroethyl)-3-alkyl/aryl-imidazolium halide salt. The presence of the electron-withdrawing tetrafluoroethyl group is anticipated to influence the nucleophilicity of the N3 nitrogen, potentially requiring more forcing reaction conditions compared to non-fluorinated imidazoles.

The subsequent and crucial step is the deprotonation of the resulting imidazolium salt at the C2 position to generate the free NHC. This is typically accomplished using a strong, non-nucleophilic base. The choice of base is critical to avoid unwanted side reactions. Common bases employed for this purpose include sodium hydride, potassium tert-butoxide, or organolithium reagents.

The general reaction scheme can be summarized as follows:

Quaternization: this compound + R-X → [1-(Trimethylsilyl-tetrafluoroethyl)-3-R-imidazolium]⁺X⁻

Deprotonation: [1-(Trimethylsilyl-tetrafluoroethyl)-3-R-imidazolium]⁺X⁻ + Base → 1-(Trimethylsilyl-tetrafluoroethyl)-3-R-imidazol-2-ylidene + [Base-H]⁺X⁻

The trimethylsilyl group on the tetrafluoroethyl substituent may offer synthetic handles for further modification or influence the solubility and stability of the resulting NHC ligand and its metal complexes. Research on mechanochemical methods has also shown efficient synthesis of fluorinated imidazolium salts and their subsequent conversion to NHC-gold(I) complexes, suggesting an alternative, solvent-minimized route for these transformations. mdpi.com

Interactive Table: Plausible Synthesis of a Derived NHC Precursor

| Step | Reactant 1 | Reactant 2 | Product | General Conditions |

| 1. Quaternization | This compound | Methyl Iodide | 1-Methyl-3-(trimethylsilyl-tetrafluoroethyl)imidazolium iodide | Inert atmosphere, suitable solvent (e.g., acetonitrile), elevated temperature |

| 2. Deprotonation | 1-Methyl-3-(trimethylsilyl-tetrafluoroethyl)imidazolium iodide | Potassium tert-butoxide | 1-Methyl-3-(trimethylsilyl-tetrafluoroethyl)imidazol-2-ylidene | Anhydrous and anaerobic conditions, ethereal solvent (e.g., THF) |

Coordination Chemistry of Derived Ligands

The NHC ligand derived from this compound is expected to be a strong σ-donor, a characteristic feature of N-heterocyclic carbenes that contributes to the formation of stable metal complexes. The presence of the highly electronegative fluorine atoms in the tetrafluoroethyl group is predicted to modulate the electronic properties of the ligand significantly. By analogy to other fluorinated NHC ligands, this substitution should decrease the electron-donating ability of the carbene compared to its non-fluorinated counterparts. researchgate.netman.ac.uk This electronic tuning can have profound effects on the reactivity and stability of the resulting metal complexes.

The coordination of this fluorinated NHC to various transition metals can be achieved through several standard methods. One common approach is the direct reaction of the free carbene (generated in situ) with a suitable metal precursor. Another widely used method is transmetalation, often involving an intermediate silver-NHC complex. The imidazolium salt can be reacted with a mild base like silver(I) oxide to form a silver-NHC complex, which then serves as an efficient carbene transfer agent to other metals such as palladium, gold, nickel, or copper. nih.govwikipedia.org

For instance, the synthesis of a palladium(II) complex could proceed by reacting the corresponding imidazolium salt with palladium(II) acetate (B1210297) in the presence of a base, or via the aforementioned silver-NHC intermediate. The resulting palladium complex would likely feature a strong Pd-C(carbene) bond, characteristic of NHC-palladium complexes.

Interactive Table: Expected Properties of Derived Metal-NHC Complexes

| Metal Center | Plausible Synthetic Route | Expected Complex Type | Potential Applications | Key Features |

| Silver(I) | Reaction of imidazolium salt with Ag₂O | [Ag(NHC)₂]⁺ or [Ag(NHC)X] | Carbene transfer agent, potential antimicrobial agent | Often serves as a versatile intermediate for transmetalation to other metals. nih.gov |

| Palladium(II) | Transmetalation from Ag(I)-NHC complex or direct reaction with Pd(OAc)₂ | [Pd(NHC)₂Cl₂] or [Pd(NHC)(L)Cl₂] | Cross-coupling reactions (e.g., Suzuki, Heck) | High stability and catalytic activity are hallmarks of Pd-NHC complexes. researchgate.net |

| Gold(I) | Reaction of imidazolium salt with a gold precursor and base | [Au(NHC)Cl] or [Au(NHC)₂]⁺ | Catalysis in organic synthesis, potential therapeutic applications | Gold-NHC complexes are known for their stability and unique catalytic properties. mdpi.com |

| Nickel(II) | Reaction of imidazolium salt with a nickel precursor like nickelocene | [Ni(NHC)₂(X)₂] or [Ni(Cp)(NHC)(X)] | Catalysis in cross-coupling and reduction reactions | The fluorinated ligand could stabilize different oxidation states of nickel. mdpi.com |

The steric bulk provided by the trimethylsilyl-tetrafluoroethyl group, combined with its electronic influence, makes the derived NHC ligand a promising candidate for applications in catalysis where fine-tuning of the catalyst's properties is essential for achieving high efficiency and selectivity.

Derivatives and Analogues of 1 Trimethylsilyl Tetrafluoroethyl Imidazole

Synthesis and Reactivity of N-Polyfluoro(trimethylsilyl)ethyl Azole Derivatives

A practical synthetic pathway to N-polyfluoro(trimethylsilyl)ethyl azole derivatives has been developed, commencing with N-bromo(chloro)polyfluoroethyl-substituted azoles. researchgate.net The core of this methodology involves the reaction of these precursors with magnesium and chlorotrimethylsilane (B32843) in a solvent such as tetrahydrofuran (B95107) (THF). This process facilitates the introduction of the trimethylsilyl (B98337) group, leading to the formation of the desired silanes. researchgate.net

The reactivity of the synthesized N-polyfluoro(trimethylsilyl)ethyl azole derivatives is notable. In the presence of a fluoride (B91410) ion source, these compounds react with a variety of electrophiles. This reactivity allows for the synthesis of a range of fluorinated products, including carbinols, ketones, and carboxylic acids. For instance, reactions with aldehydes and ketones yield the corresponding fluorinated carbinols, while reactions with acyl chlorides can produce fluorinated ketones. researchgate.net Furthermore, interaction with carbon disulfide has been shown to lead to the formation of methyl dithiocarboxylates. researchgate.net

A key aspect of their reactivity is the generation of a carbanion intermediate upon treatment with a fluoride source. This intermediate is then able to attack various electrophiles, enabling the construction of more complex fluorinated molecules. The versatility of this approach makes these silylated azole derivatives valuable synthons in fluorine chemistry. researchgate.net

Table 1: Synthesis of N-Polyfluoro(trimethylsilyl)ethyl Azole Derivatives

| Azole Precursor | Product | Yield (%) |

|---|---|---|

| 1-(1-Bromo-1,2,2,2-tetrafluoroethyl)imidazole | 1-(1-Trimethylsilyl-1,2,2,2-tetrafluoroethyl)imidazole | Data not specified |

Data derived from the general synthetic scheme presented in the cited literature. researchgate.net

Structural Modifications on the Imidazole (B134444) Ring

The inherent structure of the imidazole ring within 1-(Trimethylsilyl-tetrafluoroethyl)imidazole allows for various modifications that can influence its chemical properties.

In broader studies of N-substituted imidazoles, it has been observed that the electronic nature of the substituents can influence the regioselectivity of further reactions. nih.gov For example, in palladium-catalyzed C-H arylation reactions, the position of substitution on the imidazole ring is directed by the electronic properties of both the ring and the substituents. nih.gov While direct extrapolation to the title compound should be done with caution, these findings highlight the importance of ring substitution in directing chemical transformations.

Variations in the Fluoroalkyl Chain Length and Substitution Patterns

The synthesis of N-polyfluoro(trimethylsilyl)ethyl azole derivatives is not limited to the tetrafluoroethyl group. The synthetic methodology allows for variations in the length and substitution pattern of the fluoroalkyl chain. researchgate.netresearchgate.net By starting with different polyhalogenated fluoroalkanes, a range of analogues can be prepared. For example, the use of a precursor with a longer perfluoroalkyl chain would result in a corresponding N-(trimethylsilyl-polyfluoroalkyl)imidazole with a longer chain.

The nature of the halogen atoms on the precursor also plays a role in the initial steps of the synthesis. The reactivity of bromo- versus chloro-substituted polyfluoroethylenes can influence the efficiency of the silylation reaction. researchgate.net This flexibility allows for the fine-tuning of the physical and chemical properties of the final silylated imidazole reagent, such as its lipophilicity and the reactivity of the silyl (B83357) group, which can be influenced by the electronic effects of the fluoroalkyl chain. researchgate.net

Comparative Studies with Other Silylated Imidazole Reagents (e.g., N-(Trimethylsilyl)imidazole)

N-(Trimethylsilyl)imidazole (TMSI) is a well-established and widely used silylating agent in organic synthesis. researchgate.netchemicalbook.com A comparison between this compound and TMSI reveals significant differences in their reactivity and potential applications, primarily stemming from the presence of the tetrafluoroethyl group.

TMSI is a powerful silylating agent for a wide range of functional groups, including alcohols, phenols, and carboxylic acids. gelest.com Its reactivity is attributed to the lability of the silicon-nitrogen bond. In contrast, the reactivity of this compound is centered around the generation of a fluorinated carbanion. researchgate.net While it can also act as a silylating agent, its primary utility lies in its ability to introduce a tetrafluoroethyl group into other molecules.

The reaction mechanisms for these two reagents are fundamentally different. TMSI typically acts as a source of the trimethylsilyl group, which is transferred to a nucleophile. In contrast, this compound, upon activation with a fluoride ion, generates a nucleophilic tetrafluoroethyl carbanion. This difference in reactivity makes them suitable for distinct synthetic transformations.

Furthermore, the electronic properties of the imidazole ring are influenced by the N-substituent. The strongly electron-withdrawing tetrafluoroethyl group in this compound reduces the electron density of the imidazole ring compared to the trimethylsilyl group in TMSI. This can affect the coordinating ability and basicity of the imidazole nitrogen atoms.

Table 2: Comparison of Silylated Imidazole Reagents

| Feature | This compound | N-(Trimethylsilyl)imidazole (TMSI) |

|---|---|---|

| Primary Function | Source of a nucleophilic tetrafluoroethyl group. researchgate.net | Silylating agent for protecting groups. chemicalbook.com |

| Reaction Mechanism | Fluoride-induced carbanion formation. researchgate.net | Nucleophilic attack on the silicon atom. |

| Key Reagent | Fluoride ion source (e.g., CsF). researchgate.net | The compound itself. researchgate.net |

| Products | Tetrafluoroethyl-substituted compounds. researchgate.net | Trimethylsilyl-protected compounds. gelest.com |

| Electronic Effect of Substituent | Strongly electron-withdrawing. | Electron-donating (relative to H). |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For 1-(Trimethylsilyl-tetrafluoroethyl)imidazole, a complete analysis would involve ¹⁹F, ¹H, ¹³C, and ²⁹Si NMR.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR would be crucial for analyzing the tetrafluoroethyl group. The spectrum would be expected to show signals corresponding to the different fluorine environments. The chemical shifts and coupling constants (both F-F and F-H) would provide key information about the electronic environment and through-bond connectivity of the fluorine atoms. However, no specific spectral data for this compound has been found.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

¹H and ¹³C NMR spectra would be essential for characterizing the imidazole (B134444) ring and the trimethylsilyl (B98337) group. The ¹H NMR spectrum would show signals for the protons on the imidazole ring and the methyl groups of the trimethylsilyl moiety. The ¹³C NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule. Again, specific chemical shifts and coupling constants for this compound are not available.

Silicon-29 (²⁹Si) NMR for Silyl (B83357) Group Confirmation

²⁹Si NMR spectroscopy would definitively confirm the presence of the trimethylsilyl group. A characteristic chemical shift in the ²⁹Si spectrum would be expected for the silicon atom bonded to the tetrafluoroethyl chain. This experimental data is not currently available in the surveyed literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable information about the lability of different bonds within the molecule, helping to piece together its structural components. Specific mass spectral data for this compound could not be located.

Computational and Theoretical Studies

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide fundamental insights into the geometry, stability, and reactivity of a compound. For 1-(trimethylsilyl-tetrafluoroethyl)imidazole, a DFT analysis would typically involve the calculation of its optimized geometry, electronic energy, and the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a greater tendency to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater propensity to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

A hypothetical FMO analysis for this compound would calculate the energies of its HOMO and LUMO to predict its behavior in chemical reactions.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis. Note: These values are purely illustrative and are not based on actual experimental or computational data for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within a molecule is essential for predicting its interactions with other polar molecules. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, an ESP map would highlight the electronegative fluorine and nitrogen atoms as potential sites of interaction.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility and kinetics of a particular reaction pathway.

Transition State Characterization and Energy Barrier Calculations

A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. Characterizing the geometry and energy of the transition state is crucial for determining the activation energy (energy barrier) of a reaction. researchgate.net A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, these calculations would be instrumental in predicting reaction outcomes and optimizing reaction conditions.

Reaction Coordinate Analysis

A reaction coordinate diagram plots the energy of a system as it progresses along the reaction pathway from reactants to products. This analysis provides a detailed view of the energy changes that occur during a reaction, including the energies of any intermediates and transition states. This would allow for a comprehensive understanding of the energetics of reactions involving this compound.

Investigation of Inter- and Intramolecular Interactions

For this compound, computational methods could be used to identify and quantify interactions such as:

Hydrogen Bonding: Although the imidazole (B134444) ring itself does not have a hydrogen on the nitrogen in this compound, potential hydrogen bonding with other molecules could be studied.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Dipole-Dipole Interactions: Resulting from the interaction of polar bonds within the molecule.

Intramolecular Steric and Electronic Effects: The bulky trimethylsilyl (B98337) and tetrafluoroethyl groups would exert significant steric and electronic influence on the imidazole ring, affecting its conformation and reactivity.

Silicon-Fluorine and Silicon-Nitrogen Interactions

In organosilicon compounds, the nature of bonds to silicon is a subject of significant interest. The silicon-nitrogen (Si-N) bond in silylated imidazoles is known to have a degree of polar covalent character. The electronegativity difference between silicon (1.90) and nitrogen (3.04) leads to a polarized bond with a partial positive charge on the silicon atom and a partial negative charge on the nitrogen atom. The strength and length of this bond would be influenced by the electron-withdrawing tetrafluoroethyl group attached to the imidazole ring.

The interaction between the silicon and fluorine atoms in this compound would be primarily non-covalent. Given the tetrafluoroethyl group, intramolecular interactions between the fluorine atoms and the silicon atom are conceivable. These could manifest as through-space interactions, potentially influencing the molecule's conformational preferences. The strength of silicon-fluorine bonds, in general, is remarkably high, which is a driving force in many reactions involving organosilicon compounds and fluoride (B91410) ions. However, in this context, any direct Si-F bonding is not present. Computational studies on analogous 3-fluorosilinanes have explored the gauche effect involving silicon and fluorine, where conformational preferences are dictated by a combination of sterics and hyperconjugative stabilization.

Hydrogen Bonding and Dispersion Forces

Hydrogen bonding is a critical intermolecular force that dictates the physical properties and interactions of molecules. While the trimethylsilyl group lacks the capacity for hydrogen bonding, the nitrogen atoms of the imidazole ring could potentially act as hydrogen bond acceptors. However, in the absence of a suitable hydrogen bond donor within the molecule or its environment, this interaction would not be a dominant intramolecular force.

Organic fluorine is generally considered a weak hydrogen bond acceptor. Nevertheless, under specific geometric arrangements, N-H···F-C or C-H···F-C interactions can occur. In this compound, the fluorine atoms on the tetrafluoroethyl group could potentially engage in weak intramolecular C-H···F interactions with the hydrogens of the imidazole ring or the trimethylsilyl group.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful tools for predicting spectroscopic parameters and exploring the conformational landscape of molecules. For this compound, theoretical calculations such as Density Functional Theory (DFT) could be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Such predictions are valuable for interpreting experimental data and confirming the molecular structure.

The conformational preferences of the molecule would be determined by the interplay of steric and electronic effects. The rotation around the C-N bond connecting the tetrafluoroethyl group to the imidazole ring, and the rotation around the Si-N bond, would define the key conformational isomers. Computational studies on other imidazole derivatives have shown that tautomeric and pH changes can induce significant conformational switches. For this compound, the bulky trimethylsilyl and tetrafluoroethyl groups would likely create significant steric hindrance, leading to a limited number of low-energy conformations. The electrostatic interactions between the polar Si-N bond, the C-F bonds, and the imidazole ring would also play a crucial role in determining the most stable conformers.

Future computational studies would be invaluable in elucidating the precise three-dimensional structure, electronic properties, and spectroscopic signatures of this compound, filling a gap in the current scientific literature.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research will likely focus on developing more environmentally benign and economically viable methods for synthesizing 1-(Trimethylsilyl-tetrafluoroethyl)imidazole. Current multi-step syntheses could be improved by exploring one-pot reactions that minimize solvent use and purification steps. nih.gov The use of catalysts that are recyclable and non-toxic, such as zeolites or silica-supported catalysts, presents a promising avenue. nih.govrsc.org

Furthermore, alternative energy sources like microwave irradiation and ultrasound could be employed to accelerate reaction times and improve energy efficiency. nih.govnih.gov Research into solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) would significantly reduce the environmental footprint of the synthesis. nih.govnih.gov The development of protocols that utilize readily available, less hazardous starting materials is also a critical goal for enhancing the sustainability of producing this valuable reagent. researchgate.net

Exploration of Novel Catalytic Systems for Reactions Involving the Compound

The reactivity of this compound is unlocked by a catalyst, and expanding the repertoire of suitable catalytic systems is a major area for future research. While transition-metal catalysis has been a cornerstone, side reactions can sometimes be a challenge. researchgate.net Therefore, exploring novel catalytic approaches is essential.

Transition-Metal Catalysis: There is scope for investigating less common transition metals or developing catalysts with novel ligand designs to improve selectivity and efficiency. conicet.gov.arosti.gov For instance, cobalt-catalyzed systems have shown promise in halo-fluoroalkylation reactions. conicet.gov.ar Nickel catalysis is another attractive, cost-effective alternative to palladium for certain cross-coupling reactions. osti.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. researchgate.net Chiral phosphoric acids, for example, have been used in asymmetric radical reactions. conicet.gov.ar

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. acs.org Developing photoredox systems tailored for activating this compound could enable new types of transformations that are not accessible through traditional thermal methods. conicet.gov.ar

Phase-Transfer Catalysis: For reactions involving different phases, the design of new multi-site phase-transfer catalysts could enhance reaction rates and yields, particularly in the synthesis of imidazole-containing compounds. nih.gov

Table 1: Potential Catalytic Systems for Future Exploration

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Transition-Metal | High reactivity and versatility | Development of catalysts based on Earth-abundant metals (e.g., Ni, Co); design of specialized ligands for improved selectivity. conicet.gov.arosti.gov |

| Organocatalysis | Metal-free, lower toxicity, supports asymmetric synthesis | Discovery of new chiral organic catalysts for enantioselective tetrafluoroethylation. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways | Design of photosensitizers tailored for activating the C-Si bond; exploration of dual catalytic systems. acs.org |

| Phase-Transfer | Improved reaction rates in multiphasic systems | Synthesis of novel catalysts for efficient synthesis of the reagent itself. nih.gov |

Application in Asymmetric Synthesis and Chiral Induction

The creation of chiral molecules containing fluorinated stereocenters is of immense importance, as the stereochemistry of a drug can dramatically affect its efficacy and safety. nih.gov A significant future direction is the application of this compound in asymmetric synthesis to introduce the tetrafluoroethyl group with high enantioselectivity.

This can be achieved by developing chiral catalytic systems. Both transition-metal complexes with chiral ligands and chiral organocatalysts are promising strategies. researchgate.net For instance, palladium-catalyzed asymmetric allylic fluoroalkylation has been demonstrated with high enantioselectivity using specific bidentate diamidophosphite ligands. acs.org Similarly, nickel-catalyzed enantioselective reactions have been used to generate chiral α-difluoromethylsilanes. researchgate.net The challenge lies in designing catalysts that can effectively control the stereochemical outcome of the tetrafluoroethylation reaction. Success in this area would provide access to a wide range of new, enantioenriched fluorinated building blocks for drug discovery and materials science. nih.govescholarship.org

Design and Synthesis of Next-Generation Fluoroalkylating Reagents with Tunable Reactivity

Building on the foundation of this compound, a key research avenue is the design of next-generation reagents with enhanced features. The goal is to create a toolkit of fluoroalkylating agents where reactivity can be precisely controlled.

This could involve several strategies:

Modifying the Silicon Group: Replacing the trimethylsilyl (B98337) (TMS) group with other silyl (B83357) groups could alter the reagent's stability and the conditions required for activation. gelest.com

Altering the Imidazole (B134444) Moiety: While the imidazole group is an effective leaving group, other nitrogen-containing heterocycles could be explored to fine-tune reactivity.

Hybrid Reagents: Incorporating features from other classes of fluoroalkylating agents, such as those based on sulfur or boron, could lead to novel reagents with unique reactivity profiles. researchgate.nettandfonline.com The reactivity of sulfur-based reagents, for example, can be tuned by changing substituents on the sulfur atom. tandfonline.com

The ultimate aim is to develop reagents that are more stable, easier to handle, and exhibit greater functional group tolerance and selectivity, allowing for the late-stage fluoroalkylation of complex molecules. researchgate.net

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

A deeper mechanistic understanding of reactions involving this compound is crucial for optimizing existing protocols and developing new transformations. The use of advanced in-situ spectroscopic techniques is essential for this purpose.

Techniques such as in-situ NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and X-ray Absorption Spectroscopy can provide real-time information about the reaction progress. kit.edu These methods allow for the detection of transient intermediates, such as reactive organometallic species or radical intermediates, which are often too unstable to be isolated and characterized by conventional methods. nih.gov By observing how reactant concentrations change over time and identifying key intermediates, researchers can elucidate reaction mechanisms, identify rate-limiting steps, and uncover sources of side-product formation. kit.edu This knowledge is invaluable for rationally designing more efficient and selective catalytic systems for fluoroalkylation reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Trimethylsilyl-tetrafluoroethyl)imidazole, and how can competing substituent reactivities be managed?

- Methodological Answer : Synthesis typically involves sequential functionalization of the imidazole ring. The trimethylsilyl group can be introduced via silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C . The tetrafluoroethyl group may be added through nucleophilic substitution or radical trifluoromethylation using reagents like CF₃I/CuI systems . Competing reactivities (e.g., silyl group hydrolysis) are mitigated by moisture-free conditions and inert atmospheres. Purification via silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trimethylsilyl protons at δ 0.2–0.5 ppm; imidazole ring protons at δ 7.0–8.5 ppm) .

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for verifying tetrafluoroethyl orientation .

- Thermal Analysis : DSC and TGA assess thermal stability (decomposition onset >200°C typical for fluorinated imidazoles) .

- Elemental Analysis : Validates purity (>97%) by matching calculated vs. observed C/H/N/F/Si ratios .

Q. How does the electron-withdrawing tetrafluoroethyl group influence the reactivity of the imidazole ring in substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -CF₂CF₃ group deactivates the imidazole ring, directing electrophilic substitution (e.g., nitration, halogenation) to the less hindered N-1 position. Kinetic studies using UV-Vis spectroscopy or HPLC monitoring under varying pH/temperature conditions (e.g., 25–80°C, THF/H₂O) can quantify regioselectivity . Computational tools (DFT) predict reactive sites by analyzing Fukui indices .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity in catalytic applications (e.g., organocatalysis or ligand design)?

- Methodological Answer : The trimethylsilyl group acts as a steric shield, while the fluorinated moiety enhances Lewis acidity. For catalytic studies:

- Kinetic Profiling : Compare turnover frequencies (TOF) in model reactions (e.g., Diels-Alder) with/without the compound.

- Spectroscopic Probes : IR or ¹⁹F NMR track intermediate formation (e.g., silyl-enolate adducts) .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition-state stabilization effects .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated imidazoles (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Comparative Assays : Test the compound against isoforms (e.g., nNOS vs. eNOS) using enzyme inhibition assays (IC₅₀ determination via fluorometric or colorimetric substrates) .

- Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "fluorinated imidazole toxicity" to identify trends in cell-line sensitivity (e.g., IC₅₀ ranges in cancer vs. normal cells) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -CF₂CF₃ with -CF₃) and correlate substituent effects with bioactivity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., protein binding pockets)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding modes with targets like cyclooxygenase-2 (COX-2) or kinases. Focus on fluorine-mediated hydrophobic interactions and hydrogen-bonding with imidazole .

- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .

- Free Energy Calculations : MM/PBSA quantifies binding affinities, highlighting contributions from fluorinated/silyl groups .

Q. How can synthetic yields be optimized when scaling up production for in vivo studies?

- Methodological Answer :

- Process Optimization : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., silyl group hydrolysis) .

- Catalyst Screening : Test Pd/Cu catalysts for trifluoromethylation steps to improve yields (>80%) .

- DoE (Design of Experiments) : Vary parameters (solvent polarity, temperature) via Taguchi methods to identify robust conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.